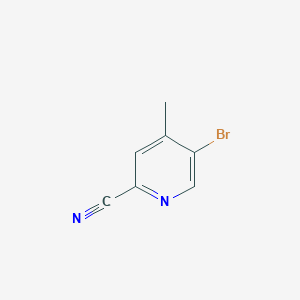

5-Bromo-4-methylpyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQLBGDFALXUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694156 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-86-9 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 5-Bromo-4-methylpyridine-2-carbonitrile

Abstract

5-Bromo-4-methylpyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a versatile cyano group, establishes it as a pivotal intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, detailed and field-proven synthetic methodologies, and its broader applications in drug discovery and development. The content herein is tailored for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical principles and strategic considerations that inform modern synthetic chemistry.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory or industrial setting. This compound is a solid at room temperature and requires specific storage conditions to ensure its stability.[1]

Key Properties

The essential physicochemical data for this compound (CAS No. 886364-86-9) are summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 886364-86-9 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Safety and Handling

Proper handling is crucial due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage & Transport: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5] It is shipped in corrosion-resistant containers compliant with chemical safety regulations.[5]

Strategic Synthesis Methodologies

The synthesis of this compound can be approached from multiple strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. We will explore two robust and scientifically sound approaches: a direct cyanation of a dihalo-pyridine precursor and a multi-step synthesis involving the versatile Sandmeyer reaction.

Route A: Direct Cyanation of 2,5-Dibromo-4-methylpyridine

This method represents a direct and efficient approach, relying on a nucleophilic substitution reaction. The use of a copper(I) cyanide complex is a classic and effective strategy for introducing a cyano group onto an aromatic ring, particularly at a position activated by the ring nitrogen and substituted with a good leaving group like bromine.[3][6]

Causality and Expertise: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The pyridine nitrogen atom withdraws electron density from the ring, making the C2 and C6 positions particularly electrophilic and susceptible to nucleophilic attack. The bromine atom at the C2 position is a good leaving group. Copper(I) cyanide is often used instead of alkali metal cyanides alone because the copper facilitates the displacement of the halide.[6] The reaction is typically run in a polar aprotic solvent like DMF, which effectively solvates the cyanide species and allows for the higher temperatures needed for the reaction to proceed to completion.[3]

This protocol is adapted from established literature procedures.[3]

-

Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in N,N-dimethylformamide (DMF), add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 20 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and sonicate to disperse the resulting precipitate.

-

Extraction: Filter the mixture. Extract the aqueous filtrate with ethyl acetate. Combine the organic layers and wash sequentially with water and saturated brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 0-10% ethyl acetate/hexane) to yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid (reported yield: ~42%).[3]

Caption: Workflow for Direct Cyanation Synthesis.

Route B: Multi-step Synthesis via Sandmeyer Reaction

An alternative and highly instructive pathway involves the construction of the target molecule from a versatile intermediate, 2-amino-5-bromo-4-methylpyridine. This route leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[7][8]

Causality and Expertise: This strategy is synthetically powerful. The first step involves a regioselective electrophilic aromatic substitution. The amino group at C2 and the methyl group at C4 are both activating, ortho-, para-directing groups. The bromination occurs at the C5 position, which is para to the strongly activating amino group and sterically accessible.[9][10] The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[7] The amine is converted to a diazonium salt, which is an excellent leaving group (N₂ gas). A copper(I) cyanide catalyst then facilitates the substitution of the diazonium group with a nitrile via a single-electron transfer mechanism.[8][11] This two-step approach showcases how functional groups can be strategically manipulated to build complexity.

This high-yield protocol utilizes N-Bromosuccinimide (NBS) for selective bromination.[9][10]

-

Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq.) in DMF in a three-neck round-bottom flask and cool in an ice bath.

-

Bromination: Prepare a solution of NBS (1.0 eq.) in DMF and add it dropwise to the cooled pyridine solution, maintaining the low temperature. After addition, allow the reaction to stir at 20°C for 8-10 hours.

-

Precipitation: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water to precipitate a brown solid.[10]

-

Purification: Filter the solid and wash thoroughly with water. Further wash the dried solid with acetonitrile to remove impurities. Filter and dry to obtain 2-amino-5-bromo-4-methylpyridine (reported yield: ~80%).[9][10]

This is a general procedure adapted for the specific substrate.

-

Diazotization: Suspend the 2-amino-5-bromo-4-methylpyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5°C in an ice-salt bath.[12] Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes.[12] The completion of diazotization can be checked with starch-iodide paper.[12]

-

Cyanation: In a separate flask, prepare a cooled (0-5°C) solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide.[12]

-

Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Neutralize the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the final product.

Caption: Workflow for Multi-step Sandmeyer Synthesis.

Reactivity and Synthetic Utility

This compound is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for selective, stepwise modifications. This is a critical feature for building molecular diversity in drug discovery campaigns.[13][14]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for introducing aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Stille cross-coupling.[9][10] This is a primary strategy for exploring structure-activity relationships (SAR) in medicinal chemistry programs.[14]

-

Nucleophilic Addition to the Nitrile: The cyano group can undergo nucleophilic addition or be hydrolyzed to form amides or carboxylic acids, providing access to another class of derivatives.[15]

-

Building Block for Fused Systems: The combination of the nitrile and the adjacent ring nitrogen allows for the construction of fused heterocyclic systems, which are common motifs in biologically active molecules.

Caption: Key Reaction Pathways for Derivatization.

Applications in Research and Drug Development

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry. 2-Amino-5-bromo-4-methylpyridine, the key precursor in Route B, is a versatile building block for novel therapeutics.[13] Derivatives have been explored for a range of biological targets.

-

Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors used in oncology. The precursor, 2-amino-5-bromo-4-methylpyridine, serves as a critical intermediate for inhibitors of targets like Polo-like kinase 4 (PLK4), which plays a role in cell cycle regulation.[16]

-

Central Nervous System (CNS) Agents: The ability of pyridine-based structures to cross the blood-brain barrier makes them attractive scaffolds for CNS-active compounds. Functionalization via cross-coupling reactions allows for the fine-tuning of properties required to modulate CNS targets like neurotransmitter receptors.[14]

-

Agrochemicals: The reactivity of this compound also makes it a valuable intermediate in the synthesis of advanced agrochemicals, such as pesticides and herbicides, where precise molecular design is key to efficacy and selectivity.[4]

References

- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?. Guidechem.

- ChemicalBook. (2025). 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9. ChemicalBook.

- ChemicalBook. (2025). 2-Amino-5-bromo-4-methylpyridine | 98198-48-2. ChemicalBook.

- Katritzky, A. R., et al. (2005).

- Benchchem. (n.d.). 2-Cyanopyridine | 100-70-9. Benchchem.

- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.

- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.

- Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

- Benchchem. (2025).

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.

- High Purity Chemical Raw Material. (n.d.). This compound Manufacturer & Supplier China.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-methylpicolinonitrile | 886364-86-9. Sigma-Aldrich.

- J&K Scientific LLC. (2025). Sandmeyer Reaction. J&K Scientific LLC.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur.

- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2977-3006.

- Benchchem. (2025).

- INDOFINE Chemical Company. (n.d.). This compound | 886364-86-9. INDOFINE Chemical Company.

- Benchchem. (n.d.). The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds. Benchchem.

- Benchchem. (n.d.).

Sources

- 1. 5-Bromo-4-methylpicolinonitrile | 886364-86-9 [sigmaaldrich.com]

- 2. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]

- 6. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 16. benchchem.com [benchchem.com]

5-Bromo-4-methylpyridine-2-carbonitrile CAS number 886364-86-9

An In-Depth Technical Guide to 5-Bromo-4-methylpyridine-2-carbonitrile (CAS 886364-86-9)

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and agrochemicals.[1] Among these, this compound stands out as a highly functionalized and versatile intermediate. Its strategic arrangement of a bromine atom, a nitrile group, and a methyl group on the pyridine core provides multiple reactive handles for molecular elaboration. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its potential applications and safe handling, designed for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Core Physicochemical & Structural Data

This compound is a solid at room temperature.[2] Its identity and core properties are summarized below, providing a foundational dataset for experimental design. The structure features a pyridine ring substituted at the C5 position with a bromine atom, a valuable site for cross-coupling reactions, and a cyano (nitrile) group at the C2 position, which can be transformed into various other functional groups.

| Property | Value | Source(s) |

| CAS Number | 886364-86-9 | [3][4] |

| Molecular Formula | C₇H₅BrN₂ | [3][5] |

| Molecular Weight | 197.03 g/mol | [2][5] |

| IUPAC Name | This compound | [6] |

| Synonym(s) | 5-Bromo-4-methylpicolinonitrile | [7] |

| Appearance | White to off-white solid | [2][5] |

| Purity | Typically ≥95-97% | [3] |

| Predicted Density | 1.6±0.1 g/cm³ | [6] |

| Predicted Boiling Point | 293.3±35.0 °C at 760 mmHg | [6] |

| InChI Key | JAQLBGDFALXUMV-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is critical for its use in further synthetic campaigns. The most commonly cited method involves a nucleophilic aromatic substitution reaction on a dibrominated precursor, a variant of the Rosenmund-von Braun reaction.

Causality Behind the Method

This protocol leverages the differential reactivity of the bromine atoms on the starting material, 2,5-dibromo-4-methylpyridine. The bromine at the 2-position is more activated towards nucleophilic substitution by the cyanide ion due to the electron-withdrawing effect of the pyridine nitrogen. Cuprous(I) cyanide is a classic and effective reagent for this transformation, often used in polar aprotic solvents like N,N-dimethylformamide (DMF) which can solubilize the reagents and withstand the high temperatures required for the reaction to proceed efficiently.[5][8]

Detailed Experimental Protocol

Objective: To synthesize 5-bromo-4-methyl-pyridine-2-carbonitrile from 2,5-dibromo-4-methylpyridine.

Materials & Reagents:

-

2,5-dibromo-4-methylpyridine

-

Cuprous(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Silica gel for column chromatography

-

Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (15 g, 59.8 mmol, 1.0 eq.) in DMF (100 mL) in a suitable reaction flask, add cuprous(I) cyanide (4.28 g, 47.8 mmol, 0.8 eq.) and sodium cyanide (2.34 g, 47.8 mmol, 0.8 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 20 hours. The formation of a precipitate may be observed during this time.

-

Work-up and Quenching: After completion, cool the mixture to room temperature. Add a sufficient amount of water and sonicate the mixture to help break up and disperse the precipitate.

-

Extraction: Filter the mixture. Extract the filtrate with ethyl acetate. Combine the organic layers and wash them sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using a gradient elution of 0-10% ethyl acetate in hexane. This will yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid (typical reported yield: ~42%).[5][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for diverse chemical transformations, making it a powerful intermediate for building molecular complexity.

A. Transformations via the Bromo Group (C5-Position)

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. This functional group enables the introduction of a vast array of substituents at the 5-position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups. This is a highly robust and functional-group-tolerant method for creating biaryl structures common in pharmaceuticals.[9]

-

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) forms C-N bonds, allowing for the synthesis of various substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click reactions, reductions).

-

Stille Coupling: Use of organostannanes as coupling partners provides another reliable method for C-C bond formation.

B. Transformations of the Nitrile Group (C2-Position)

The nitrile group is not merely a placeholder; it is a versatile functional group that can be converted into several other important moieties.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-bromo-4-methylpicolinic acid), a key functional group for forming amides or esters.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a nucleophilic handle.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Caption: Key synthetic pathways accessible from the title compound.

Applications in Research and Drug Discovery

While specific, direct applications of this compound in final products are not extensively documented in public literature, its primary role is that of a high-value intermediate. Its structure is relevant to the synthesis of bioactive molecules. For instance, related substituted bromopyridines are crucial for developing kinase inhibitors, CNS-active compounds, and other therapeutic agents.[9][10] The functional groups allow for systematic modification to build compound libraries for structure-activity relationship (SAR) studies, a fundamental process in drug discovery.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors feature a substituted pyridine or pyrimidine core.[10]

-

Neuroscience: The pyridine scaffold is known to be a privileged structure for CNS targets.[9]

-

Infectious Diseases: Substituted pyridines are explored for their antimicrobial properties.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

GHS Hazard Information:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Practices:

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is recommended to store under an inert atmosphere. Keep away from strong oxidizing agents, acids, and bases.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 886364-86-9) is more than just a catalog chemical; it is a potent and versatile building block for synthetic innovation. Its well-defined synthesis and the dual reactivity offered by its bromo and nitrile functionalities provide chemists with a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a key starting point for generating novel entities with significant potential. A thorough understanding of its properties, synthesis, and reactivity is the first step toward unlocking its full synthetic value.

References

-

ACS Publications. (2022, February 23). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters. Retrieved from [Link]

-

ACS Publications. (2012, December 28). Synthesis of Multisubstituted Pyridines | Organic Letters. Retrieved from [Link]

-

ACS Publications. (n.d.). Flexible Synthesis of Highly Substituted Pyridines Bearing 2-Fluoroalkyl Groups | Organic Letters. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound | 886364-86-9. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Bromo-4-methylpicolinonitrile | CAS#:886364-86-9. Retrieved from [Link]

-

High Purity Chemical. (n.d.). This compound Manufacturer & Supplier China. Retrieved from [Link]

-

LookChem. (n.d.). 5-bromo-4-methyl-pyridine-2-carbonitrile - weifang yangxu group co.,ltd. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE CAS#: 886364-86-9. Retrieved from [Link]

-

N25207. (n.d.). 5-Bromo- 2-cyano- 4-MethylPyridine (886364-86-9). Retrieved from [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

PubChem. (n.d.). 5-Bromo-2-fluoro-4-methylpyridine | C6H5BrFN | CID 23157062. Retrieved from [Link]

-

PubChem. (n.d.). (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | C14H20N2O | CID 688344. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroacridine-9-carboxylic acid dihydrate | C14H17NO4 | CID 16212405. Retrieved from [Link]

-

PubChem. (n.d.). delta-9-TETRAHYDROCANNABIORCOLIC ACID A | C18H22O4 | CID 59444386. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Aminebio. (n.d.). 2-amino-5-bromo-4-methylpyridine-3-carbonitrile - CAS:180994-87-0. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cynorlaboratories.com [cynorlaboratories.com]

- 3. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. CAS 886364-86-9 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE CAS#: 886364-86-9 [m.chemicalbook.com]

- 6. 5-Bromo-4-methylpicolinonitrile | CAS#:886364-86-9 | Chemsrc [chemsrc.com]

- 7. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]

- 8. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure, Properties, and Synthesis of 5-Bromo-4-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-4-methylpyridine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We delve into its core molecular structure, detailing the electronic and steric interplay of its substituents. This document outlines the empirical data required for its unambiguous identification through spectroscopic methods, including NMR, IR, and Mass Spectrometry. Furthermore, a detailed, field-proven synthesis protocol is provided, explaining the mechanistic rationale behind the procedural steps. The guide concludes by exploring the molecule's reactivity and its strategic application as a versatile intermediate in the synthesis of complex, biologically active compounds, making it an invaluable resource for professionals in drug discovery and organic synthesis.

Introduction: A Key Heterocyclic Building Block

Substituted pyridines are a cornerstone of pharmaceutical development, present in numerous approved drugs. Their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding often enhances the pharmacokinetic and pharmacodynamic properties of a molecule.[1] this compound has emerged as a particularly valuable intermediate.[2][] Its unique arrangement of a reactive bromine atom, a synthetically versatile cyano group, and a modulating methyl group on the electron-deficient pyridine core offers a powerful platform for generating diverse molecular libraries. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, while the cyano and methyl groups can be transformed into other functional moieties, enabling extensive structure-activity relationship (SAR) studies.[4] This guide serves to consolidate the foundational knowledge of this compound, providing a technical framework for its effective use in research and development.

Core Molecular Profile and Structural Analysis

Chemical Identity

A precise understanding of a molecule's identity is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Sigma-Aldrich |

| Synonym(s) | 5-bromo-4-methylpicolinonitrile | Sigma-Aldrich |

| CAS Number | 886364-86-9 | ChemicalBook[5][6] |

| Molecular Formula | C₇H₅BrN₂ | ChemicalBook[5] |

| Molecular Weight | 197.03 g/mol | ChemicalBook[5] |

| Physical Form | White to off-white solid | ChemicalBook[5][6], Sigma-Aldrich |

| Purity (Typical) | ≥97% | Sigma-Aldrich |

In-depth Structural Features

The chemical behavior of this compound is a direct consequence of the electronic and steric effects exerted by its substituents on the pyridine ring.

-

Pyridine Core: The nitrogen atom in the ring is electron-withdrawing via induction, rendering the ring electron-deficient ("π-deficient"). This inherent property makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, which can stabilize a negative charge in the intermediate Meisenheimer complex.[7]

-

Cyano Group (-CN): Positioned at C2, the cyano group is a powerful electron-withdrawing group through both induction and resonance. This effect further depletes electron density from the ring, significantly activating the C5 bromine for nucleophilic aromatic substitution (SNAr).

-

Bromo Group (-Br): Located at C5, the bromine atom is a moderately deactivating, ortho-para directing group in traditional electrophilic aromatic substitution. However, in the context of this π-deficient ring, its primary role is that of a leaving group in nucleophilic substitution and a handle for organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8][9]

-

Methyl Group (-CH₃): The methyl group at C4 is a weak electron-donating group through induction and hyperconjugation. This localized electron donation slightly mitigates the electron-deficient nature of the ring but also provides a site for potential functionalization via oxidation or deprotonation.

The interplay of these groups creates a molecule with distinct regions of reactivity, making it a highly versatile synthetic intermediate.

Spectroscopic Signature for Empirical Verification

Unambiguous characterization is critical for validating the synthesis and purity of the target compound. The expected spectroscopic data for this compound are detailed below.

¹H and ¹³C NMR Spectroscopy

While specific public spectra for this exact molecule are scarce, data can be reliably predicted based on the known effects of the substituents on the pyridine scaffold.[10][11]

| ¹H NMR Data (Predicted) | ||

| Assignment | Predicted δ (ppm) | Rationale |

| H-3 | ~7.8 - 8.0 | Singlet. Deshielded by the adjacent electron-withdrawing cyano group at C2. |

| H-6 | ~8.6 - 8.8 | Singlet. Deshielded by the adjacent ring nitrogen and the bromine at C5. |

| -CH₃ | ~2.5 - 2.7 | Singlet. Typical chemical shift for a methyl group attached to an aromatic ring. |

| ¹³C NMR Data (Predicted) | ||

| Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~130 - 135 | Attached to the cyano group; its chemical shift is influenced by the nitrile and ring nitrogen. |

| C3 | ~140 - 145 | Aromatic CH carbon. |

| C4 | ~150 - 155 | Attached to the methyl group. |

| C5 | ~120 - 125 | Attached to bromine; shielded by the halogen's lone pairs but deshielded by induction. |

| C6 | ~152 - 157 | Aromatic CH carbon adjacent to the ring nitrogen. |

| -CH₃ | ~18 - 22 | Typical chemical shift for an aryl-bound methyl carbon. |

| -CN | ~115 - 118 | Characteristic chemical shift for a nitrile carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups.

| Key IR Absorptions | |

| Frequency (cm⁻¹) | Vibration |

| 2220 - 2240 | C≡N (Nitrile) stretch - a sharp, medium-intensity peak. |

| 1550 - 1600 | C=C and C=N aromatic ring stretches. |

| 1000 - 1100 | C-Br stretch. |

| 2950 - 3000 | Aromatic and methyl C-H stretches. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine.

-

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity for the molecular ion due to the natural isotopic abundance of bromine: one for ⁷⁹Br (M⁺) at m/z 196 and one for ⁸¹Br (M+2) at m/z 198.

-

Fragmentation: Common fragmentation pathways would include the loss of Br• (m/z 117) and the loss of HCN (from the nitrile group).

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction on a suitable precursor.[5][6] The following protocol is based on established cyanation methods for halopyridines.[12][13]

Mechanistic Rationale

The reaction proceeds via a Rosenmund-von Braun type cyanation.[13] The starting material, 2,5-dibromo-4-methylpyridine, is heated with a cyanide source. The cyano group preferentially displaces the bromine at the C2 position. This selectivity is driven by the activating effect of the pyridine nitrogen, which stabilizes the negative charge of the Meisenheimer intermediate more effectively at the C2/C6 positions compared to other positions.[7] Copper(I) cyanide is often used as it facilitates the displacement of aryl halides.[13]

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.

Materials:

-

2,5-dibromo-4-methylpyridine (1.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (deionized)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromo-4-methylpyridine (1.0 eq.) and anhydrous DMF.

-

Reagent Addition: Add copper(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.) to the solution.[5][6] Causality Note: Using a combination of copper and sodium cyanide can improve reaction efficiency, while using slightly sub-stoichiometric amounts of the cyanide source helps minimize the formation of dicyanated byproducts.

-

Reaction: Heat the reaction mixture to reflux and maintain for 20 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add water to the mixture and sonicate to break up any precipitates.[5][6] Filter the mixture.

-

Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.[5][6]

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5][6]

-

Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-10%) as the eluent.[5][6]

-

Validation: Combine the pure fractions, concentrate under reduced pressure, and dry under vacuum to yield this compound as a white solid.[5][6] Confirm identity and purity using ¹H NMR, LC-MS, and melting point analysis.

Workflow Visualization

Caption: A workflow diagram for the synthesis of this compound.

Reactivity and Application in Drug Discovery

Key Reaction Sites

The molecule's utility stems from its distinct reactive sites, which can be addressed with high selectivity.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE CAS#: 886364-86-9 [m.chemicalbook.com]

- 6. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chempanda.com [chempanda.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE(886364-86-9) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 13. Cyanation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2-carbonitrile: Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methylpyridine-2-carbonitrile is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methyl group, and a cyano group on the pyridine scaffold offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its structural characterization through modern spectroscopic techniques, an overview of its synthesis, and insights into its reactivity profile, particularly its utility in cross-coupling reactions for the development of novel therapeutic agents.

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The introduction of specific functional groups onto this core structure is a key strategy for modulating a compound's physicochemical properties, reactivity, and biological activity. This compound (CAS No: 886364-86-9) is a prime example of such a strategically designed building block.[1][2]

The bromine atom at the 5-position serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[2] The cyano group at the 2-position is a strong electron-withdrawing group, influencing the electronics of the pyridine ring and providing a potential site for further chemical transformations. The methyl group at the 4-position offers steric and electronic modulation of the molecule. This trifecta of functional groups makes this compound a highly valuable intermediate for constructing libraries of compounds in the pursuit of new drug candidates.[2]

This technical guide will provide an in-depth exploration of the structural and chemical properties of this compound, offering a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 886364-86-9 | [1][3] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [4] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥95% | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on a suitable precursor. A common and effective method involves the cyanation of 2,5-dibromo-4-methylpyridine.[1][5]

Synthetic Protocol: Cyanation of 2,5-dibromo-4-methylpyridine

This protocol outlines a representative laboratory-scale synthesis.

Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.

Materials:

-

2,5-dibromo-4-methylpyridine

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in DMF, add copper(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).[1]

-

Heat the reaction mixture to reflux and maintain for approximately 20 hours, during which a precipitate may be observed.[1]

-

Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Add water to the reaction mixture and sonicate to aid in the dispersion of the precipitate.[1]

-

Filter the solid and wash thoroughly with water.

-

Extract the filtrate with ethyl acetate.[1]

-

Combine the organic layers and wash sequentially with water and saturated saline solution.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 0-10% ethyl acetate in hexane) to yield this compound as a white solid.[1]

Structural Analysis and Characterization

The definitive structure of this compound is established through a combination of spectroscopic methods. While specific, publicly available spectra for this exact compound are limited, the expected data can be reliably predicted based on the analysis of closely related structures and general principles of spectroscopy. Commercial suppliers confirm the availability of spectral data including ¹H NMR, ¹³C NMR, IR, and MS for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear as a singlet, and the proton at the 3-position will also be a singlet. A third singlet will be observed in the aliphatic region, corresponding to the three protons of the methyl group.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven unique carbon signals. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm). The five carbons of the pyridine ring will have distinct chemical shifts influenced by the bromo, methyl, and cyano substituents. The carbon of the methyl group will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ for the aromatic nitrile group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For C₇H₅BrN₂, the expected molecular ion peaks would be at m/z 196 and 198.

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the cyano group, or the methyl group, leading to characteristic fragment ions that can be used to confirm the structure.

Sources

- 1. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 3. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE(886364-86-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]

- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]

Part 1: De Novo Ring Construction: Classical Condensation Methodologies

An In-depth Technical Guide to the Synthesis of Substituted Pyridines for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone heterocyclic scaffold, integral to the structure of numerous natural products, pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence in leading drugs, such as the HIV antiviral Atazanavir and the anticancer agent Imatinib, underscores the critical importance of robust and versatile synthetic methodologies for accessing functionalized pyridine derivatives.[2] Historically, the synthesis of these vital compounds has been approached through two primary strategies: the de novo construction of the pyridine ring from acyclic precursors and the direct functionalization of a pre-existing pyridine core.[1][4]

This guide provides a comprehensive overview of both classical and modern techniques for pyridine synthesis. It is designed to serve as a practical resource for researchers at the bench, offering not only theoretical mechanistic insights but also detailed experimental protocols and comparative data to inform synthetic planning. We will explore the causality behind experimental choices, the scope and limitations of each method, and the latest advancements that are shaping the future of pyridine chemistry.

The construction of the pyridine ring from simple, acyclic components has been a central theme in heterocyclic chemistry for over a century. These methods, often named after their discoverers, rely on condensation reactions to assemble the carbon and nitrogen atoms into the final aromatic ring.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multi-component reaction is arguably the most well-known method for pyridine synthesis.[5][6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[7][8][9] The driving force for this final oxidation step is the formation of the stable aromatic ring.[6]

Causality and Mechanism: The reaction proceeds through a cascade of well-understood steps: Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[7][8]

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a nucleophilic enamine.

-

Michael Addition: The enamine attacks the α,β-unsaturated carbonyl compound in a conjugate addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.

-

Oxidation: The 1,4-DHP is aromatized using an oxidizing agent (e.g., nitric acid) to yield the final substituted pyridine.[8]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

The Strategic Intermediate: A Technical Guide to 5-Bromo-4-methylpyridine-2-carbonitrile for Advanced Drug Discovery

For Immediate Release

SHANGHAI – January 1, 2026 – In the intricate landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel active compounds. This technical guide provides an in-depth analysis of 5-Bromo-4-methylpyridine-2-carbonitrile (CAS No. 886364-86-9), a key intermediate whose structural features offer significant advantages for medicinal chemists and process development scientists. This document will elucidate its commercial availability, synthesis, and critical applications, particularly in the burgeoning field of kinase inhibitor development.

Core Molecular Profile

This compound, also known as 5-Bromo-4-methylpicolinonitrile, is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. This unique arrangement of functional groups makes it a highly versatile reagent in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the nitrile group can be subjected to a wide array of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886364-86-9[1] |

| Molecular Formula | C₇H₅BrN₂[1] |

| Molecular Weight | 197.03 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95-99%[1][2] |

Commercial Availability and Suppliers

This compound is readily available from a range of specialty chemical suppliers worldwide, catering to both research and development and commercial-scale needs. The compound is offered in various purities, and packaging sizes can be customized to meet specific laboratory or manufacturing requirements.

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Catalog Number (Example) |

| INDOFINE Chemical Company | 95% | 08-4232[1] |

| Parchem | - | - |

| Weifang Yangxu Group Co., Ltd | 99% | -[2] |

| BLD Pharm | - | -[3] |

| Frontier Specialty Chemicals | - | B12736[4] |

| Sunway Pharm Ltd | 97% | CB66546[5] |

This is not an exhaustive list, and availability should be confirmed with the respective suppliers.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyanation of a dibrominated precursor, 2,5-dibromo-4-methylpyridine.[6]

Experimental Protocol: Synthesis from 2,5-dibromo-4-methylpyridine

Objective: To synthesize this compound via nucleophilic substitution of a bromine atom with a cyanide group.

Materials:

-

2,5-dibromo-4-methylpyridine

-

Cuprous(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in DMF, add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).[6]

-

Heat the reaction mixture to reflux for 20 hours, during which a precipitate will be observed.[6]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add water and sonicate to disperse the precipitate.[6]

-

Filter the mixture and extract the filtrate with ethyl acetate.[6]

-

Wash the combined organic layers sequentially with water and saturated saline.[6]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography using an eluent gradient of 0-10% ethyl acetate/hexane to yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid.[6]

The Gateway to Kinase Inhibitors: A Pivotal Application in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a key intermediate in the synthesis of complex heterocyclic scaffolds, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While direct applications of this compound are proprietary to many drug development programs, its strategic importance can be understood by examining the synthetic utility of its close chemical relatives and precursors. The structurally related 2-amino-5-bromo-4-methylpyridine is a well-established building block in the synthesis of potent kinase inhibitors, including those targeting PIM kinases. PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are attractive targets for therapeutic intervention.

The conversion of the 2-amino group of 2-amino-5-bromo-4-methylpyridine to the 2-nitrile functionality of the title compound can be achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This transformation significantly expands the synthetic possibilities, allowing for the introduction of the nitrile group which can act as a key pharmacophoric element or be further elaborated.

Logical Synthetic Progression to Bioactive Cores

The diagram below illustrates a logical synthetic workflow, showcasing how this compound can be derived from a key precursor and subsequently utilized in the synthesis of advanced molecular scaffolds.

Caption: Synthetic workflow from a common precursor to this compound and its subsequent use in generating complex bioactive molecules.

Potential in Agrochemicals

Beyond pharmaceuticals, halogenated and cyanated pyridine derivatives are important pharmacophores in the agrochemical industry.[7] These compounds can serve as precursors for a variety of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound provides a unique scaffold for the development of new crop protection agents with potentially novel modes of action.

Conclusion

This compound is a commercially available and synthetically accessible intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. Its value is particularly evident in the synthesis of kinase inhibitors, where it serves as a versatile building block for constructing complex molecular architectures. As research in targeted therapies continues to expand, the demand for such strategically functionalized heterocyclic intermediates is expected to grow, solidifying the importance of this compound in the toolbox of the modern synthetic chemist.

References

-

Nanjing Finechem Holding Co.,Limited. This compound Manufacturer & Supplier China | CAS 31565-19-2. Available at: [Link]

-

INDOFINE Chemical Company. This compound | 886364-86-9. Available at: [Link]

-

LookChem. 5-bromo-4-methyl-pyridine-2-carbonitrile - weifang yangxu group co.,ltd. Available at: [Link]

-

PubMed. The design, synthesis, and biological evaluation of PIM kinase inhibitors. Available at: [Link]

-

National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]

-

ResearchGate. Pim-kinase inhibitory activity of the synthesized compounds. Available at: [Link]

-

National Institutes of Health. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Available at: [Link]

-

ResearchGate. Development of novel pyridine-based agrochemicals: A review. Available at: [Link]

Sources

- 1. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE, CasNo.886364-86-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. 886364-86-9|5-Bromo-4-methylpicolinonitrile|BLD Pharm [bldpharm.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 5-Bromo-4-methylpicolinonitrile - CAS:886364-86-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Bromo-4-methylpyridine-2-carbonitrile in Modern Organic Synthesis

Abstract

5-Bromo-4-methylpyridine-2-carbonitrile has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique trifunctional architecture—comprising a reactive bromopyridine core, a synthetically malleable nitrile group, and a directing methyl group—offers medicinal chemists and process developers a powerful scaffold for constructing complex molecular entities. This guide provides an in-depth exploration of its principal applications, focusing on palladium-catalyzed cross-coupling reactions and transformations of the cyano moiety. We present detailed, field-proven protocols, mechanistic insights, and practical considerations to empower researchers in pharmaceutical and agrochemical discovery to leverage this intermediate to its full potential.

Introduction and Physicochemical Profile

This compound (CAS 886364-86-9) is a substituted picolinonitrile that serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds. The pyridine ring is a privileged scaffold in drug discovery, and this particular substitution pattern provides three orthogonal points for molecular elaboration. The C5-bromine atom is ideally positioned for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl substituents. Concurrently, the C2-nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. This dual reactivity makes it an exceptionally valuable starting material for building molecular libraries for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886364-86-9 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | General Supplier Data |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | General Supplier Data |

Core Synthetic Applications & Mechanistic Insights

The utility of this compound stems from its capacity to undergo sequential, chemoselective transformations. The workflow below illustrates its role as a central hub for generating molecular diversity.

References

5-Bromo-4-methylpyridine-2-carbonitrile: A Versatile Building Block for Advanced Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among the vast array of pyridine derivatives, 5-Bromo-4-methylpyridine-2-carbonitrile has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions, a nitrile group that can be further transformed, and a methyl group for steric and electronic modulation, provides a rich platform for generating diverse molecular architectures with significant biological potential.[1]

This technical guide provides a comprehensive overview of the applications and protocols for utilizing this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and application in the construction of complex, biologically active molecules.

Physicochemical Properties and Reactivity Profile

This compound is a white solid with the molecular formula C₇H₅BrN₂.[2] The strategic placement of the bromo, methyl, and cyano groups on the pyridine ring dictates its reactivity. The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, serving as a versatile handle for introducing a wide range of substituents. The electron-withdrawing nature of the nitrile group at the 2-position and the pyridine nitrogen atom enhances the electrophilicity of the C-Br bond, facilitating reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

| Property | Value | Reference |

| CAS Number | 886364-86-9 | [2][3] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Appearance | White solid | [2] |

Synthesis of the Building Block

A common and effective method for the synthesis of this compound involves the cyanation of 2,5-dibromo-4-methylpyridine.[2] This reaction is typically carried out using a cyanide source, such as cuprous(I) cyanide and sodium cyanide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[2]

Detailed Synthesis Protocol

Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.

Materials:

-

2,5-dibromo-4-methylpyridine

-

Cuprous(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in DMF, add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).[2]

-

Heat the reaction mixture to reflux and maintain for approximately 20 hours. The formation of a precipitate may be observed.[2]

-

Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Add water and sonicate to disperse the precipitate.[2]

-

Filter the mixture and extract the filtrate with ethyl acetate.[2]

-

Wash the combined organic layers sequentially with water and saturated saline.[2]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.[2]

Key Applications in Medicinal Chemistry: Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is the primary site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl structures, which are prevalent in many pharmacologically active molecules.[4][5] This reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

Objective: To synthesize a 5-aryl-4-methylpyridine-2-carbonitrile derivative.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

-

Base (e.g., K₃PO₄, 2.0-2.5 eq.)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[4]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]

-

Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.[4]

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[4]

-

Once complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[4]

-

Transfer the filtrate to a separatory funnel, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 78-88 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Expected High |

| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | High |

| Note: Yields are based on analogous substrates and may require optimization.[6] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[7][8][9] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of substituted aminopyridines. These structures are prevalent in many biologically active compounds.[7][10]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination:

Objective: To synthesize a 5-amino-4-methylpyridine-2-carbonitrile derivative.

Materials:

-

This compound (1.0 eq.)

-

Amine (1.1-1.2 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.)

-

Phosphine ligand (e.g., Xantphos, 0.08 eq.)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.[8]

-

Evacuate and backfill the tube with an inert gas (repeat three times).[7]

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.[7][10]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10]

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[7]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Applications in Drug Discovery Programs

Derivatives of this compound have been explored in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[11][12][13] The ability to readily diversify the core structure through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

-

Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors.[14] The nitrile group can act as a hydrogen bond acceptor, while the substituents introduced at the 5-position can be tailored to fit into the ATP-binding pocket of various kinases.[14][15]

-

CNS-Active Compounds: The pyridine core is known to be capable of crossing the blood-brain barrier, making its derivatives promising candidates for CNS-targeted therapies.[12]

Conclusion

This compound is a highly versatile and valuable building block in modern medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of diverse libraries of complex molecules. The detailed protocols and application insights provided in this guide are intended to empower researchers to fully leverage the potential of this important intermediate in their drug discovery endeavors.

References

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (2012). Google Patents.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Available at: [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). National Institutes of Health. Available at: [Link]

- Method for preparing 5-bromo-2-methylpyridine. (2011). Google Patents.

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2020). National Institutes of Health. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). National Institutes of Health. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Strategic Utility of 5-Bromo-4-methylpyridine-2-carbonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: In the landscape of modern pharmaceutical development, the efficient and strategic construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of therapeutic agents. Among these, 5-Bromo-4-methylpyridine-2-carbonitrile has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—a reactive bromine atom, a directing methyl group, and a synthetically malleable nitrile—offers a powerful platform for the synthesis of a diverse range of pharmaceutical intermediates. This guide provides an in-depth exploration of the synthetic transformations of this compound, with a focus on its application in the preparation of key intermediates for targeted therapies, including kinase inhibitors.

The strategic importance of this starting material lies in its ability to undergo a variety of cross-coupling and substitution reactions, enabling the introduction of diverse molecular fragments. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of numerous clinically significant molecules.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed application notes, step-by-step experimental protocols, and an analysis of the causality behind experimental choices. The protocols provided are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.